
Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4O. It is a derivative of pyrimidine, characterized by the presence of a chlorophenoxy group at the 5-position and amino groups at the 2- and 4-positions of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-chlorophenol with 2,4-diaminopyrimidine. One common method includes the following steps:
Formation of 4-chlorophenoxy intermediate: 4-chlorophenol is reacted with a suitable base, such as sodium hydroxide, to form the 4-chlorophenoxy anion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution reactions: The amino groups at the 2- and 4-positions can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce hydroxylated or quinone derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal chemistry: It is used as a core structure for designing inhibitors of dihydrofolate reductase, an enzyme targeted in anti-tubercular drug development.
Biological studies: The compound is studied for its potential antimicrobial and anticancer activities.
Materials science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby interfering with the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and cell division . The compound’s structure allows it to bind to the enzyme’s active site, blocking its function and leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but lacks the chlorophenoxy group.
2,4-Diamino-5-phenylpyrimidine: Contains a phenyl group instead of a chlorophenoxy group.
2,4-Diamino-5-(4-methoxyphenoxy)pyrimidine: Similar structure with a methoxy group instead of a chloro group
Uniqueness
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing compounds with enhanced biological activity and selectivity .
Eigenschaften
CAS-Nummer |
7331-20-6 |
|---|---|
Molekularformel |
C10H9ClN4O |
Molekulargewicht |
236.66 g/mol |
IUPAC-Name |
5-(4-chlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)16-8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) |
InChI-Schlüssel |
APTANHMYYZPGNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CN=C(N=C2N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
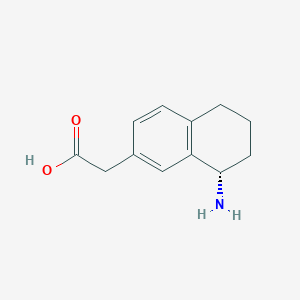

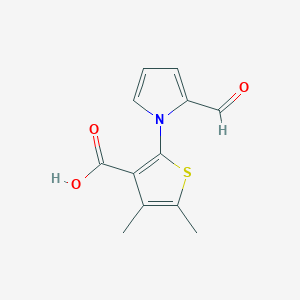
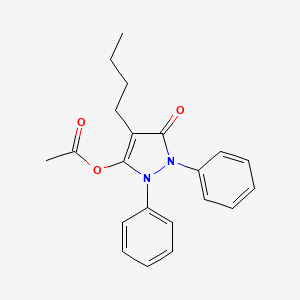
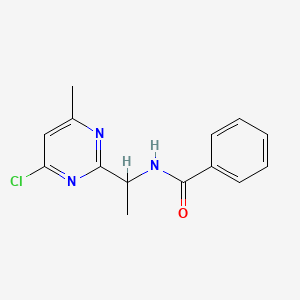
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
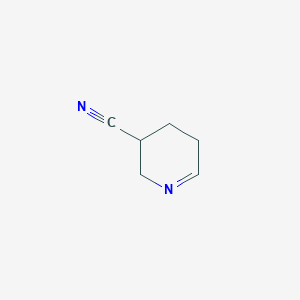
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
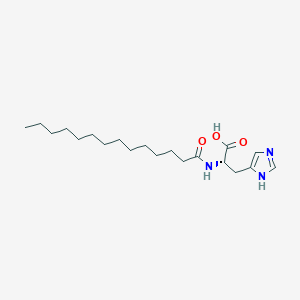

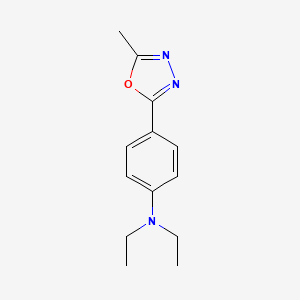
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
